molecular formula C13H18O2 B1584606 Benzyl hexanoate CAS No. 6938-45-0

Benzyl hexanoate

Cat. No. B1584606
CAS RN: 6938-45-0
M. Wt: 206.28 g/mol
InChI Key: HRSXWUSONDBHSP-UHFFFAOYSA-N
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Description

Benzyl hexanoate, also known as hexanoic acid, phenylmethyl ester, is a compound with the empirical formula C13H18O2 . It has a molecular weight of 206.28 . It is used in flavors and fragrances and is known for its fruity smell .


Molecular Structure Analysis

The molecular structure of Benzyl hexanoate consists of 13 carbon atoms, 18 hydrogen atoms, and 2 oxygen atoms . It contains a total of 33 bonds, including 15 non-H bonds, 7 multiple bonds, 7 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 ester .


Physical And Chemical Properties Analysis

Benzyl hexanoate is a compound with a sweet, mild fruity, slightly green odor, reminiscent of apricot, but with a distinctly floral note . It is used in imitation pineapple and apricot flavors .

Scientific Research Applications

  • Flavor and Fragrance Agents

    • Field : Food and Cosmetics Industry
    • Application : Benzyl hexanoate is used as a flavor and fragrance agent . It has a green type odor and is associated with the aromas of apricot, gardenia, green, jasmine, fruity, and pineapple .
    • Results or Outcomes : The use of Benzyl hexanoate enhances the sensory appeal of various products, improving their marketability and consumer acceptance .
  • Volatile Organic Compounds (VOCs) in Plants

    • Field : Plant Science
    • Application : Benzyl hexanoate is one of the volatile organic compounds (VOCs) released by plants . These VOCs are crucial for defense mechanisms, attracting pollinators and seed dispersers, and are economically important for the quality of crops .
    • Method of Application : The VOCs are naturally produced by plants in all organs, including seeds, roots, stems, leaves, fruits, and flowers .
    • Results or Outcomes : The production of VOCs like Benzyl hexanoate contributes to the survival and reproduction of plants, as well as the quality and economic value of crops .
  • Chemical Synthesis

    • Field : Chemistry
    • Application : Benzyl hexanoate is used in the synthesis of other chemicals . It can be used as a building block in the synthesis of various organic compounds .
    • Results or Outcomes : The use of Benzyl hexanoate in chemical synthesis can lead to the production of a wide range of organic compounds .
  • Pharmaceuticals

    • Field : Pharmaceutical Industry
    • Application : Benzyl hexanoate can be used in the formulation of pharmaceuticals . It can act as a solvent or excipient in pharmaceutical formulations .
    • Results or Outcomes : The use of Benzyl hexanoate in pharmaceuticals can improve the properties of the active pharmaceutical ingredient, such as its solubility, stability, and bioavailability .
  • Animal Feed Flavoring

    • Field : Animal Nutrition
    • Application : Benzyl hexanoate can be used as a flavoring additive in animal feed . It can enhance the palatability of the feed, encouraging animals to consume more and thus potentially improving their growth and overall health .
    • Results or Outcomes : The use of Benzyl hexanoate in animal feed can improve the feed’s palatability, potentially leading to increased feed intake, improved animal growth, and better overall health .
  • Research Chemicals

    • Field : Research and Development
    • Application : Benzyl hexanoate is used as a research chemical in various fields, including biochemistry, pharmacology, and materials science . It can be used as a building block in the synthesis of various organic compounds .
    • Results or Outcomes : The use of Benzyl hexanoate in research can contribute to the advancement of knowledge in various scientific fields .

Safety And Hazards

Benzyl hexanoate should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

Relevant Papers

The relevant papers retrieved mostly discuss the properties and uses of Benzyl hexanoate . They provide valuable information about the compound’s description, synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, safety and hazards, and future directions .

properties

IUPAC Name

benzyl hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-2-3-5-10-13(14)15-11-12-8-6-4-7-9-12/h4,6-9H,2-3,5,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRSXWUSONDBHSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60219474
Record name Benzyl hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60219474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to pale yellow liquid; Green apricot fruity gardenia and jasmine aroma
Record name Benzyl hexanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2038/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble or insoluble in water, Soluble (in ethanol)
Record name Benzyl hexanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2038/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.980-0.990
Record name Benzyl hexanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2038/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Benzyl hexanoate

CAS RN

6938-45-0
Record name Benzyl hexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6938-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl hexanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006938450
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanoic acid, phenylmethyl ester
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53964
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzyl hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60219474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl hexanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.335
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name BENZYL HEXANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7PS33DRSK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Benzyl hexanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032176
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Alternatively, the compound of Example 3 was prepared by the Grignard reaction of n-butylmagnesium chloride with excess benzyloxalate to obtain desired product in 27% yield. 1H NMR (CDCl3, TMS) δ0.91 (t,3H), 1.35 (m,2H), 1.6 (m,2H), 2.85 (t,2H), 5.29 (s,2H), 7.4 (m,5H). Rf value is identical to Example 3.
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Synthesis routes and methods II

Procedure details

To a mixture of 1.08 g. of benzylalcohol, 1.16 g. of caproic acid, 2.20 g. of 2,2'-dipyridyl disulfide and 50 ml. of methylene chloride is added dropwise a solution of 2.62 g. of triphenyl phosphine in 20 ml. of methylene chloride while stirring at room temperature. After completion of the addition, the mixture is stirred at room temperature for an additional 3 hours. The reaction mixture is treated with the same procedure as in Example 1 (1) to give 1.9 g. of the desired product boiling at 75°C/0.2 mmHg.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
115
Citations
S Annalakshmi, K Pitchumani - Journal of Photochemistry and Photobiology …, 2006 - Elsevier
Irradiation of benzyl acetate (1) and benzyl hexanoate (2) in methanol yields products from both heterolytic and homolytic pathways. However, in presence of cyclodextrin, photolysis of …
Number of citations: 5 www.sciencedirect.com
Y Wang, N Zhang, E Zhang, Y Han, Z Qi… - … A European Journal, 2019 - Wiley Online Library
… structure that can be utilized with a ligand-exchange approach to adjust its hydrophobicity, resulting in catalysts with high activity and selectivity for the synthesis of benzyl hexanoate …
EFSA Panel on Additives and Products or … - EFSA …, 2012 - Wiley Online Library
… All compounds except 2-methoxybenzaldehyde, benzyl hexanoate, hexyl salicylate and pentyl salicylate have been assessed by JECFA (2001a, 2002b and 2002c) and were …
Number of citations: 29 efsa.onlinelibrary.wiley.com
Y Wang, N Zhang, R Hübner, D Tan… - Advanced Materials …, 2019 - Wiley Online Library
… catalyst inherits the intrinsic performance of both Pd nanoparticles and CalB, and shows high activity in the one-pot cascade reaction converting benzaldehyde to benzyl hexanoate at …
Number of citations: 28 onlinelibrary.wiley.com
IHN Bassole, AS Ouattara, R Nebie, CAT Ouattara… - Phytochemistry, 2003 - Elsevier
… Others minor compound were benzyl hexanoate (6.1%), longifolene (5.7%), β-terpinene (4.0%), carvacrol (4.0%) and 2-phenyl ethyl tiglate (2.6%). According to our result L. chevalieri …
Number of citations: 210 www.sciencedirect.com
EM Sulman, VG Matveeva, LM Bronstein - Current Opinion in Chemical …, 2019 - Elsevier
… with ethyl hexanoate to form benzyl hexanoate (target product). … with the highest yield of benzyl hexanoate of 81.7%. When … 95% yield of benzyl hexanoate. The authors emphasized the …
Number of citations: 38 www.sciencedirect.com
SH Lee, SB Lee - 한국생물공학회학술대회, 2005 - dbpia.co.kr
Lipase-catalyzed synthesis of benzyl hexanoate by using ionic liquid as reaction media in controlled water activity system - 한국생물공학회 학술대회 - 한국생물공학회 : 논문 - DBpia …
Number of citations: 3 www.dbpia.co.kr
DP Debecker, V Smeets, M Van der Verren… - Current Opinion in …, 2021 - Elsevier
… The lipase-Pd-MOF was exploited to convert benzaldehyde into benzyl alcohol and then benzyl hexanoate. The yield in the final product was higher with the HCEHC than in a control …
Number of citations: 27 www.sciencedirect.com
A Dhakshinamoorthy, AM Asiri, H Garcia - Dalton Transactions, 2020 - pubs.rsc.org
… in the synthesis of benzyl hexanoate from benzaldehyde and … solid afforded 100% yield of benzyl hexanoate after 8 h, while … The yield of benzyl hexanoate was retained at about 80% …
Number of citations: 32 pubs.rsc.org
N Zhang, R Hübner, Y Wang, E Zhang… - ACS Applied Nano …, 2018 - ACS Publications
… , these attractive material properties provided the MSN-based bifunctional catalysts with remarkable catalytic performance for cascade reaction synthesizing benzyl hexanoate in toluene…
Number of citations: 26 pubs.acs.org

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